molecular formula C14H14N2O2 B1394328 4-(Hydroxymethyl)-N'-phenylbenzohydrazide CAS No. 114068-92-7

4-(Hydroxymethyl)-N'-phenylbenzohydrazide

Cat. No.: B1394328
CAS No.: 114068-92-7
M. Wt: 242.27 g/mol
InChI Key: PLIHJTRDMLTGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-N’-phenylbenzohydrazide is an organic compound that features a benzohydrazide core with a hydroxymethyl group and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-N’-phenylbenzohydrazide typically involves the reaction of 4-(Hydroxymethyl)benzoic acid with phenylhydrazine. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrazide bond. The general reaction scheme is as follows:

    Starting Materials: 4-(Hydroxymethyl)benzoic acid and phenylhydrazine.

    Reaction Conditions: The reaction is conducted in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-(Hydroxymethyl)-N’-phenylbenzohydrazide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-N’-phenylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The hydrazide bond can be reduced to form corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: 4-(Carboxymethyl)-N’-phenylbenzohydrazide.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-N’-phenylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-N’-phenylbenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)benzoic acid: Shares the hydroxymethyl group but lacks the hydrazide and phenyl groups.

    N’-phenylbenzohydrazide: Lacks the hydroxymethyl group but has the hydrazide and phenyl groups.

    4-(Carboxymethyl)-N’-phenylbenzohydrazide: An oxidized form of 4-(Hydroxymethyl)-N’-phenylbenzohydrazide.

Uniqueness

4-(Hydroxymethyl)-N’-phenylbenzohydrazide is unique due to the presence of both the hydroxymethyl group and the phenylhydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(hydroxymethyl)-N'-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-10-11-6-8-12(9-7-11)14(18)16-15-13-4-2-1-3-5-13/h1-9,15,17H,10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIHJTRDMLTGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244845
Record name 4-(Hydroxymethyl)benzoic acid 2-phenylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114068-92-7
Record name 4-(Hydroxymethyl)benzoic acid 2-phenylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114068-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)benzoic acid 2-phenylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxymethyl)-N'-phenylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
4-(Hydroxymethyl)-N'-phenylbenzohydrazide
Reactant of Route 3
Reactant of Route 3
4-(Hydroxymethyl)-N'-phenylbenzohydrazide
Reactant of Route 4
Reactant of Route 4
4-(Hydroxymethyl)-N'-phenylbenzohydrazide
Reactant of Route 5
Reactant of Route 5
4-(Hydroxymethyl)-N'-phenylbenzohydrazide
Reactant of Route 6
Reactant of Route 6
4-(Hydroxymethyl)-N'-phenylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.